molecular formula C8H11NaO5 B8139660 CID 5492631

CID 5492631

Cat. No. B8139660
M. Wt: 210.16 g/mol
InChI Key: CCXJXBVYNRIJRJ-GZOLSCHFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5492631 is a useful research compound. Its molecular formula is C8H11NaO5 and its molecular weight is 210.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5492631 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5492631 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 5492631 involves the condensation of two molecules of 2,4-dichlorobenzaldehyde with one molecule of 1,2-phenylenediamine.

Starting Materials
2,4-dichlorobenzaldehyde, 1,2-phenylenediamine

Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (2 equivalents) and 1,2-phenylenediamine (1 equivalent) in ethanol., Step 2: Heat the reaction mixture at reflux temperature for 6 hours., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Wash the solid with ethanol and dry under vacuum to obtain the final product, CID 5492631.

properties

IUPAC Name

sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJXBVYNRIJRJ-GZOLSCHFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(=O)OCC)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)C(=O)OCC)/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5492631

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